molecular formula C17H33NO4 B1670086 Decanoylcarnitine CAS No. 1492-27-9

Decanoylcarnitine

Cat. No.: B1670086
CAS No.: 1492-27-9
M. Wt: 315.4 g/mol
InChI Key: QDFUGZFFTZZWFP-UHFFFAOYSA-N
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Description

Decanoylcarnitine is a member of the acylcarnitine family, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound is primarily found in human biofluids such as blood, plasma, serum, urine, and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through esterification of decanoic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Decanoylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decanoylcarnitine has a wide range of scientific research applications, including:

Mechanism of Action

Decanoylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process involves the formation of acyl-CoA derivatives, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes . This compound also influences various signaling pathways related to energy metabolism and cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chain length, which influences its solubility, transport properties, and metabolic effects. Compared to shorter-chain acylcarnitines, this compound has distinct roles in energy metabolism and cellular signaling .

Properties

CAS No.

1492-27-9

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3

InChI Key

QDFUGZFFTZZWFP-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-]

Appearance

Solid powder

Key on ui other cas no.

1492-27-9

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

decanoylcarnitine
decanoylcarnitine, (+-)-isomer
decanoylcarnitine, (R)-isomer
decanoylcarnitine, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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